3-Bromo-2-fluoro-D-phenylalanine chemical properties
3-Bromo-2-fluoro-D-phenylalanine chemical properties
This technical guide provides an in-depth analysis of 3-Bromo-2-fluoro-D-phenylalanine , a specialized non-canonical amino acid used in the development of peptide therapeutics and small-molecule drugs.
Executive Summary
3-Bromo-2-fluoro-D-phenylalanine is a highly functionalized chiral building block that combines the steric and electronic modulation of fluorine with the synthetic versatility of bromine. In drug discovery, it is primarily employed to:
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Enhance Metabolic Stability: The ortho-fluorine atom blocks metabolic oxidation and restricts bond rotation, protecting peptides from proteolytic degradation.
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Enable Late-Stage Diversification: The meta-bromine atom serves as a reactive handle for cross-coupling reactions (e.g., Suzuki-Miyaura), allowing researchers to expand libraries of peptide mimetics rapidly.
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Induce Specific Conformations: The electronic repulsion between the fluorine and the backbone carbonyl oxygen can lock the amino acid into specific dihedral angles, favoring bioactive conformations.
Physicochemical Profile
This compound is most frequently supplied in its Fmoc-protected form for Solid-Phase Peptide Synthesis (SPPS).
Identity & Core Properties
| Property | Data |
| IUPAC Name | (2R)-2-Amino-3-(3-bromo-2-fluorophenyl)propanoic acid |
| Common Name | 3-Bromo-2-fluoro-D-Phe |
| Molecular Formula | C₉H₉BrFNO₂ (Free Acid) / C₂₄H₁₉BrFNO₄ (Fmoc-protected) |
| Molecular Weight | 262.08 g/mol (Free Acid) / 484.32 g/mol (Fmoc-protected) |
| CAS Number (Fmoc-D) | 2002450-12-4 |
| CAS Number (Fmoc-L) | 2015410-80-5 |
| Chirality | D-Enantiomer (R-configuration) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, DMF, Methanol (Fmoc form); slightly soluble in water |
Electronic & Structural Analysis
The unique substitution pattern drives its utility:
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2-Fluoro (Ortho) Position: Exerts a strong inductive electron-withdrawing effect (-I). Crucially, the C–F bond creates a dipole that often aligns antiparallel to the amide carbonyl in peptides, restricting
and torsion angles. This is known as the "Ortho-Fluoro Effect." -
3-Bromo (Meta) Position: Provides a sterically accessible site for catalysis without interfering with the alpha-carbon center. It is less deactivating than a para-substituent, maintaining reactivity for palladium-catalyzed coupling.
Synthesis & Manufacturing Routes
The synthesis of 3-Bromo-2-fluoro-D-phenylalanine typically proceeds via Asymmetric Hydrogenation or Enzymatic Resolution , starting from the aldehyde precursor.
Primary Route: Asymmetric Hydrogenation (Horner-Wadsworth-Emmons)
This route is preferred for scalability and high enantiomeric excess (>98% ee).
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Condensation: 3-Bromo-2-fluorobenzaldehyde reacts with a phosphonate glycine equivalent (e.g., Boc-phosphonoglycine trimethyl ester) to form the dehydroamino acid.
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Asymmetric Hydrogenation: A Rhodium(I) catalyst with a chiral ligand (e.g., Rh(COD)₂BF₄ + (R,R)-DuPhos) selectively reduces the alkene to the D-amino acid.
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Deprotection/Reprotection: The ester is hydrolyzed, and the amine is Fmoc-protected for SPPS utility.
Synthesis Workflow Diagram
Caption: Scalable asymmetric synthesis route ensuring high optical purity for drug development applications.
Applications in Drug Discovery
Peptide Stapling & Macrocyclization
The 3-bromo substituent allows for "on-resin" macrocyclization.
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Mechanism: After incorporating the amino acid into a peptide chain, the bromine handle can undergo a Suzuki-Miyaura coupling with a boronic acid on another residue (e.g., 4-borono-phenylalanine) to form a biaryl staple.
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Benefit: This rigidifies the peptide, improving cell permeability and binding affinity to protein targets (e.g., MDM2/p53 inhibitors).
Proteolytic Stability (The "Fluorine Shield")
Incorporating D-amino acids generally reduces proteolysis. Adding the 2-fluoro substituent amplifies this effect by:
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Steric Shielding: The fluorine atom (Van der Waals radius 1.47 Å) protects the adjacent amide bond from enzymatic attack.
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Electronic Deactivation: The electron-withdrawing fluorine reduces the nucleophilicity of the carbonyl oxygen, making the peptide bond less susceptible to hydrolysis.
Experimental Protocol: Fmoc-SPPS Coupling
Context: Standard protocol for coupling Fmoc-3-Bromo-2-fluoro-D-Phe to a resin-bound peptide.
Reagents:
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Fmoc-AA (3.0 eq relative to resin loading)
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HATU (2.9 eq)
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DIEA (6.0 eq)
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DMF (Solvent)
Procedure:
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Resin Preparation: Swell the resin in DMF for 20 minutes.
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Deprotection: Remove the previous Fmoc group using 20% Piperidine in DMF (2 x 5 min). Wash resin 5x with DMF.
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Activation: Dissolve Fmoc-3-Bromo-2-fluoro-D-Phe and HATU in minimal dry DMF. Add DIEA immediately before adding to the resin.
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Note: Pre-activation time should be kept < 2 minutes to prevent racemization, although the D-configuration is generally stable.
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Coupling: Add the activated solution to the resin. Shake at room temperature for 45–60 minutes.
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Monitoring: Verify coupling efficiency via Kaiser Test (ninhydrin). If the test is slightly positive, perform a second coupling (double coupling) due to the steric bulk of the bromine atom.
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Capping: Cap unreacted amines with acetic anhydride/pyridine to prevent deletion sequences.
Handling & Safety
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Storage: Store at +2°C to +8°C in a desiccator. The compound is hygroscopic.[1]
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Stability: Stable for >2 years if kept dry and protected from light.
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Safety:
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H315: Causes skin irritation.
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H319: Causes serious eye irritation.
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H335: May cause respiratory irritation.
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Always handle in a fume hood wearing nitrile gloves and safety goggles.
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References
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BLD Pharm. (2025). N-Fmoc-3-bromo-2-fluoro-D-phenylalanine Product Data. Retrieved from
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Sigma-Aldrich. (2024). 3-Bromo-2-fluorobenzyl bromide (Precursor) Safety Data Sheet. Retrieved from
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Beilstein J. Org. Chem. (2020).[2] Fluorinated phenylalanines: synthesis and pharmaceutical applications. Retrieved from
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PubChem. (2025). 3-Bromo-D-phenylalanine (Analogous Structure Data). Retrieved from
